molecular formula C13H18O5S B13444160 D,L-Tosylisopropylideneglycerol-d5

D,L-Tosylisopropylideneglycerol-d5

Cat. No.: B13444160
M. Wt: 291.38 g/mol
InChI Key: SRKDUHUULIWXFT-QJHRKUAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-Tosylisopropylideneglycerol-d5 (CAS: 1330076-68-0) is a deuterated derivative of tosylisopropylideneglycerol, where five hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₃H₁₃D₅O₅S, with a molecular weight of 291.37 g/mol . The compound features a glycerol backbone modified with a tosyl (p-toluenesulfonyl) group and an isopropylidene protecting group. This deuterated form is primarily utilized as a reference standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where isotopic labeling enhances detection sensitivity and metabolic stability .

Properties

Molecular Formula

C13H18O5S

Molecular Weight

291.38 g/mol

IUPAC Name

[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D

InChI Key

SRKDUHUULIWXFT-QJHRKUAUSA-N

Isomeric SMILES

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])OS(=O)(=O)C2=CC=C(C=C2)C)[2H]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of D,L-Tosylisopropylideneglycerol-d5 involves the tosylation of isopropylideneglycerol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the tosyl group. The deuterated version is prepared by using deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

D,L-Tosylisopropylideneglycerol-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols under basic conditions.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Common reagents used in these reactions include pyridine, lithium aluminum hydride, and chromium trioxide. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

D,L-Tosylisopropylideneglycerol-d5 is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: The compound is used in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of D,L-Tosylisopropylideneglycerol-d5 involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Comparison with Similar Compounds

(R,S)-1-Tosyl Glycerol-d5

  • Molecular Formula : C₁₀H₉D₅O₅S
  • Molecular Weight : 251.31 g/mol
  • Key Differences :
    • Lacks the isopropylidene group , resulting in a simpler structure and lower molecular weight.
    • Contains deuterium at the glycerol backbone but lacks isotopic labeling in the protective groups.
  • Applications : Used as a biochemical tracer in metabolic studies, but its simpler structure limits its utility in complex synthetic pathways compared to D,L-Tosylisopropylideneglycerol-d5 .

D,L-Tosylisopropylideneglycerol (Non-Deuterated)

  • CAS : 7305-59-1
  • Molecular Formula : C₁₃H₁₈O₅S (inferred from deuterated analog)
  • Key Differences :
    • Absence of deuterium reduces its utility in isotope dilution MS but lowers production costs.
    • Used in organic synthesis as a protected glycerol intermediate, whereas the deuterated form is specialized for analytical quantification .

Deuterated Fatty Acids and Metabolites

Examples: dl-3-Hydroxybutyrate-d5 , Palmitic Acid-d3

  • Key Differences :
    • Linear hydrocarbon chains vs. the cyclic isopropylidene group in D,L-Tosylisopropylideneglycerol-d4.
    • Applications focus on lipid metabolism studies, contrasting with the glycerol derivative’s role in carbohydrate or drug intermediate analysis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 1330076-68-0 C₁₃H₁₃D₅O₅S 291.37 Tosyl, isopropylidene, glycerol MS/NMR standards, synthetic intermediates
(R,S)-1-Tosyl Glycerol-d5 928623-32-9 C₁₀H₉D₅O₅S 251.31 Tosyl, glycerol Metabolic tracing
D,L-Tosylisopropylideneglycerol 7305-59-1 C₁₃H₁₈O₅S ~286.40 (estimated) Tosyl, isopropylidene Organic synthesis
dl-3-Hydroxybutyrate-d5 Not provided C₄H₃D₅O₃ ~137.15 (estimated) Hydroxybutyrate Lipid metabolism studies

Analytical Advantages of Deuterated Forms

This compound exhibits enhanced spectral resolution in MS due to its deuterium labeling, which minimizes interference from endogenous compounds in biological matrices . In contrast, non-deuterated analogs like D,L-Tosylisopropylideneglycerol are unsuitable for high-precision quantification in complex samples .

Stability and Handling

Deuterated compounds like this compound often have shorter shelf lives and require precise storage conditions (e.g., -20°C, inert atmosphere) compared to non-deuterated versions .

Biological Activity

D,L-Tosylisopropylideneglycerol-d5 is a deuterated derivative of tosylisopropylideneglycerol, which is primarily utilized in biological research for its role in studying metabolic pathways and cellular processes. This compound's unique isotopic labeling allows for enhanced tracking and analysis in various biological systems.

  • Molecular Formula : C13H13D5S
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 1330076-68-0

This compound exhibits biological activity through several mechanisms:

  • Metabolic Pathway Involvement : It interacts with key enzymes and pathways involved in lipid metabolism, particularly influencing glycerolipid synthesis and degradation.
  • Cellular Effects : This compound has shown potential effects on cell signaling pathways, particularly those related to inflammation and metabolic regulation.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in glycerol metabolism, which can be crucial for understanding lipid dysregulation in diseases such as obesity and diabetes.

Case Studies

  • Study on Lipid Metabolism :
    • A study investigated the effects of this compound on lipid metabolism in hepatocytes. Results indicated that the compound significantly altered lipid droplet formation and fatty acid oxidation rates, suggesting its utility in metabolic research .
  • Inflammatory Response Modulation :
    • In a model of inflammation, this compound was shown to modulate the expression of pro-inflammatory cytokines. This highlights its potential role in therapeutic strategies targeting inflammatory diseases .
  • Pharmacokinetics Studies :
    • Pharmacokinetic analysis demonstrated that the deuterium labeling improves the stability and tracking of the compound in vivo, allowing for detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties .

Comparison of Biological Activities

CompoundMechanism of ActionBiological EffectsReference
This compoundInhibition of lipid metabolism enzymesAlters lipid droplet formation
LovastatinHMG-CoA reductase inhibitionLowers LDL cholesterol levels
Epi Lovastatin-d3Competitive inhibitionReduces cholesterol synthesis

Pharmacokinetic Profile

ParameterValue
Half-lifeVaries based on dosage
BioavailabilityImproved due to deuterium labeling
MetabolismHepatic; involves multiple pathways
ExcretionPrimarily renal

Applications in Research

This compound serves as a valuable tool in various fields:

  • Metabolic Research : Understanding glycerolipid metabolism and its implications in metabolic disorders.
  • Pharmacology : Studying drug interactions and the pharmacodynamics of lipid-altering medications.
  • Biochemistry : Investigating enzyme kinetics and metabolic fluxes in cellular systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.